N-sec-Butylphthalimide
CAS No.: 10108-61-9
Cat. No.: VC21232458
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10108-61-9 |
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Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 2-butan-2-ylisoindole-1,3-dione |
Standard InChI | InChI=1S/C12H13NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3 |
Standard InChI Key | ZTXOTHWCDVUQRM-UHFFFAOYSA-N |
SMILES | CCC(C)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CCC(C)N1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Structure and Properties
N-sec-Butylphthalimide (C₁₂H₁₃NO₂, CAS: 10108-61-9) is a derivative of phthalic anhydride and sec-butylamine. The compound consists of a phthalimide core with a secondary butyl group attached to the nitrogen atom.
Physical Properties
The physical properties of N-sec-Butylphthalimide are crucial for understanding its behavior in various applications. The compound exists as a slightly yellow oily liquid at room temperature.
Table 1: Physical Properties of N-sec-Butylphthalimide
Property | Value |
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Molecular Formula | C₁₂H₁₃NO₂ |
Molecular Weight | 203.24 g/mol |
Physical State | Slightly yellow oily liquid |
Water Solubility | 978 mg/L |
CAS Number | 10108-61-9 |
The water solubility of N-sec-Butylphthalimide (978 mg/L) is a significant property that influences its bioavailability and potential applications in biological systems. This moderate solubility allows for sufficient dissolution in aqueous environments while maintaining some lipophilic characteristics, which can be advantageous for certain biological applications.
Chemical Characteristics
The chemical structure of N-sec-Butylphthalimide contains several functional groups that contribute to its reactivity. The phthalimide core consists of a benzene ring fused to a five-membered imide ring, while the sec-butyl group adds lipophilicity and steric effects that influence the compound's behavior in chemical reactions and biological systems.
The presence of the imide group makes the compound susceptible to nucleophilic attack, while the aromatic ring can participate in various electrophilic substitution reactions. These characteristics contribute to the compound's versatility in organic synthesis and its biological activity.
Synthesis and Preparation Methods
The preparation of N-sec-Butylphthalimide typically involves the reaction between phthalic anhydride and sec-butylamine. While direct information on N-sec-butylphthalimide synthesis is limited in the provided sources, similar compounds like N-butylphthalimide have documented synthesis methods that can be adapted.
Laboratory Synthesis
Laboratory synthesis of N-sec-Butylphthalimide typically follows this general reaction pathway:
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Phthalic anhydride reacts with sec-butylamine
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The reaction forms a phthalamic acid intermediate
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Subsequent dehydration leads to the formation of N-sec-Butylphthalimide
Based on similar compounds, the reaction conditions likely involve:
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Temperature range: 100-160°C
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Reaction time: 0.5-20 hours
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Solvent: Water
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Possible use of phase transfer catalysts to enhance efficiency
Industrial Production
Industrial production methods for N-sec-Butylphthalimide would likely follow similar principles to those documented for related compounds. These methods typically involve:
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Larger reaction vessels with precise temperature control
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Continuous monitoring of reaction parameters
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Efficient cooling and separation systems
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Purification through techniques such as distillation or crystallization
For instance, the patent literature describes a method for preparing the related compound N-butylphthalimide using phthalic anhydride and n-butylamine as raw materials, with water as the solvent, carrying out a reflux reaction under the action of a phase transfer catalyst . A similar approach could be adapted for N-sec-Butylphthalimide by substituting sec-butylamine for n-butylamine.
Chemical Reactions and Mechanisms
N-sec-Butylphthalimide can participate in various chemical reactions due to its functional groups and structure.
Types of Reactions
The compound can undergo several types of reactions including:
Oxidation Reactions
N-sec-Butylphthalimide can be oxidized to form corresponding phthalic acid derivatives. Common oxidizing agents might include potassium permanganate and chromium trioxide.
Reduction Reactions
Reduction of N-sec-Butylphthalimide can convert it into amines or other reduced forms. Typical reducing agents would include lithium aluminum hydride or sodium borohydride.
Substitution Reactions
The compound can undergo nucleophilic substitution reactions where the sec-butyl group might be replaced by other nucleophiles. These reactions typically occur under basic conditions with nucleophiles such as hydroxide ions or amines.
Reaction Products
The main products from these reactions would include:
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Oxidation: Phthalic acid derivatives
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Reduction: Sec-butylamine or other reduced forms
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Substitution: Various substituted phthalimides depending on the nucleophile used
These reaction pathways demonstrate the versatility of N-sec-Butylphthalimide as a chemical intermediate in various synthetic applications.
Biological Activity
One of the most significant aspects of N-sec-Butylphthalimide is its biological activity, particularly its antifungal properties.
Antifungal Properties
Research has demonstrated that N-sec-Butylphthalimide exhibits notable antifungal activity against various Candida species. The compound has shown a minimum inhibitory concentration (MIC) of approximately 100 μg/ml against both fluconazole-sensitive and resistant strains of Candida albicans and Candida parapsilosis.
Anti-Biofilm Activity
A particularly important property of N-sec-Butylphthalimide is its ability to inhibit biofilm formation. Studies indicate that at sub-inhibitory concentrations (10–50 μg/ml), the compound can significantly reduce biofilm biomass in various microbial species. This property is especially valuable since biofilms contribute substantially to antimicrobial resistance and persistent infections.
The compound has also shown inhibitory effects on biofilm formation in other pathogens like Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum activity against biofilm-forming organisms.
Table 2: Antifungal and Anti-Biofilm Activity of N-sec-Butylphthalimide
Organism | Activity Type | Effective Concentration |
---|---|---|
Candida albicans (fluconazole-sensitive) | Antifungal | MIC: 100 μg/ml |
Candida albicans (fluconazole-resistant) | Antifungal | MIC: 100 μg/ml |
Candida parapsilosis | Antifungal | MIC: 100 μg/ml |
Candida species | Anti-biofilm | 10-50 μg/ml |
Escherichia coli | Anti-biofilm | Sub-inhibitory concentrations |
Staphylococcus aureus | Anti-biofilm | Sub-inhibitory concentrations |
Mechanism of Action
The mechanisms underlying the antifungal and anti-biofilm activities of N-sec-Butylphthalimide likely involve:
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Disruption of cell membrane integrity in fungal cells
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Interference with adherence mechanisms necessary for biofilm formation
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Possible inhibition of enzymes critical for fungal cell wall synthesis
These mechanisms make N-sec-Butylphthalimide a promising compound for further development as an antifungal agent, particularly for infections involving biofilm formation.
Applications in Research and Industry
The unique properties of N-sec-Butylphthalimide make it valuable across multiple fields.
Pharmaceutical Applications
The most promising application of N-sec-Butylphthalimide lies in its potential as an antifungal agent. Its demonstrated activity against Candida species, particularly biofilm-forming strains, suggests potential utility in developing novel treatments for fungal infections.
The compound's ability to inhibit biofilm formation is particularly significant since biofilms represent a major challenge in treating persistent infections. Biofilms provide physical protection to microorganisms and contribute to antimicrobial resistance, making compounds that can disrupt them highly valuable in medical applications.
Chemical Synthesis Applications
N-sec-Butylphthalimide serves as an important intermediate in organic synthesis. Its reactivity allows for the creation of various derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.
Industrial Applications
In industrial settings, N-sec-Butylphthalimide and similar compounds are used in the production of:
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Dyes and pigments
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Specialty chemicals
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Polymer additives
The compound's thermal stability and chemical properties make it suitable for various manufacturing processes that require specific chemical characteristics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-sec-Butylphthalimide, it's useful to compare it with structurally similar compounds.
Structural Comparisons
Table 3: Structural Comparison of N-sec-Butylphthalimide with Related Compounds
Compound | Structure | Key Differences |
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N-sec-Butylphthalimide | C₁₂H₁₃NO₂ | Contains a secondary butyl group attached to the nitrogen atom |
N-butylphthalimide | C₁₂H₁₃NO₂ | Contains a primary (normal) butyl group |
N-propylphthalimide | C₁₁H₁₁NO₂ | Contains a propyl group, one carbon fewer than butyl |
3-n-butylphthalide | C₁₂H₁₄O₂ | Different core structure (phthalide vs. phthalimide) |
Activity Comparisons
While the search results don't provide direct comparisons between N-sec-Butylphthalimide and other phthalimide derivatives, we can infer some differences based on structural features:
The secondary butyl group in N-sec-Butylphthalimide likely contributes to its biological activity through:
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Increased lipophilicity compared to smaller alkyl groups
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Steric effects that influence binding to biological targets
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Unique three-dimensional conformations that affect interaction with receptors or enzymes
For comparison, 3-n-butylphthalide, which has a different core structure but a similar side chain, has been studied for its antidepressant properties and other biological activities .
Future Research Perspectives
Research on N-sec-Butylphthalimide presents several promising avenues for future investigation.
Medicinal Chemistry
Given its antifungal and anti-biofilm properties, further research could focus on:
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Developing optimized derivatives with enhanced activity
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Combining N-sec-Butylphthalimide with established antifungal agents to create synergistic treatments
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Exploring activity against additional fungal species and other microorganisms
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Investigating the detailed molecular mechanisms of its antifungal effects
Synthetic Applications
Future research might explore:
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New synthetic routes to produce N-sec-Butylphthalimide more efficiently
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Novel reactions using N-sec-Butylphthalimide as a starting material
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Green chemistry approaches to improve sustainability of its synthesis
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies comparing various phthalimide derivatives could help identify the optimal structural features for specific applications. Such studies might explore:
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The impact of different alkyl chain lengths and branching patterns
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Effects of additional functional groups on the phthalimide core
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Conformational preferences and their influence on activity
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